molecular formula C14H11BrN2O2S B12120418 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene CAS No. 5857-75-0

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene

Cat. No.: B12120418
CAS No.: 5857-75-0
M. Wt: 351.22 g/mol
InChI Key: QNIYLXXFGHAEFO-UHFFFAOYSA-N
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Description

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields and efficiency. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene stands out due to its unique combination of a benzimidazole core with a sulfonyl and bromine substituent. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research .

Properties

CAS No.

5857-75-0

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C14H11BrN2O2S/c1-10-6-7-11(15)8-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

QNIYLXXFGHAEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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